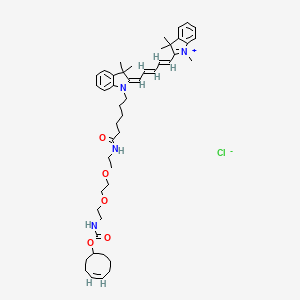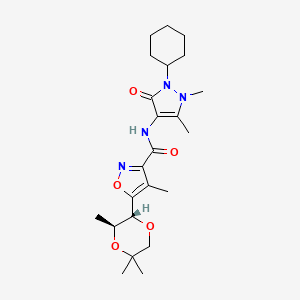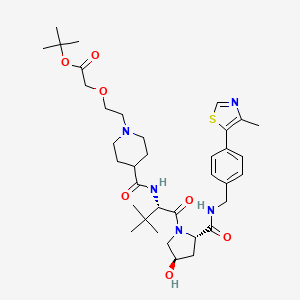
AuM1Phe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AuM1Phe is an N-heterocyclic carbene metal complex that inhibits both human topoisomerase I activity and actin polymerization. It has shown significant potential in impeding the proliferation of MDA-MB-231 breast cancer cells, exhibiting an IC50 value of 1.2 μM .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AuM1Phe involves the formation of an N-heterocyclic carbene ligand, which is then complexed with a gold(I) center. The reaction typically involves the use of a base to deprotonate the carbene precursor, followed by the addition of a gold(I) salt to form the complex. The reaction conditions often include inert atmosphere and anhydrous solvents to prevent oxidation and hydrolysis of the sensitive intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
AuM1Phe undergoes various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: The complex can be reduced back to gold(I) from gold(III).
Substitution: Ligand exchange reactions can occur, where the N-heterocyclic carbene ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as halogens or peroxides.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange can be facilitated by the addition of other ligands in the presence of a base.
Major Products Formed
Oxidation: Formation of gold(III) complexes.
Reduction: Reformation of gold(I) complexes.
Substitution: Formation of new gold(I) complexes with different ligands.
科学研究应用
AuM1Phe has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations due to its unique reactivity.
Biology: Studied for its ability to inhibit topoisomerase I and actin polymerization, making it a potential candidate for cancer therapy.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cells.
作用机制
AuM1Phe exerts its effects by inhibiting human topoisomerase I activity and actin polymerization. The inhibition of topoisomerase I prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. Additionally, the inhibition of actin polymerization disrupts the cytoskeleton, further impeding cell proliferation .
相似化合物的比较
Similar Compounds
PNU-159682: A DNA topoisomerase II inhibitor with excellent cytotoxicity.
Irinotecan: A derivative of camptothecin that inhibits DNA topoisomerase I.
Rubitecan: A semisynthetic agent related to camptothecin with potent antitumor properties.
Uniqueness
AuM1Phe is unique due to its dual inhibition of topoisomerase I and actin polymerization, which provides a multifaceted approach to cancer therapy. This dual mechanism of action distinguishes it from other topoisomerase inhibitors that typically target only one pathway .
属性
分子式 |
C26H32AuCl2N3O5 |
|---|---|
分子量 |
734.4 g/mol |
IUPAC 名称 |
2-(4,5-dichloro-3-methyl-2H-imidazol-2-id-1-yl)-1-phenylethanol;gold(1+);(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19NO4.C12H13Cl2N2O.Au/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-15-8-16(12(14)11(15)13)7-10(17)9-5-3-2-4-6-9;/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);2-6,8,10,17H,7H2,1H3;/q;-1;+1/t11-;;/m0../s1 |
InChI 键 |
HYYNABUBCIICQP-IDMXKUIJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.CN1[CH-]N(C(=C1Cl)Cl)CC(C2=CC=CC=C2)O.[Au+] |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O.CN1[CH-]N(C(=C1Cl)Cl)CC(C2=CC=CC=C2)O.[Au+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


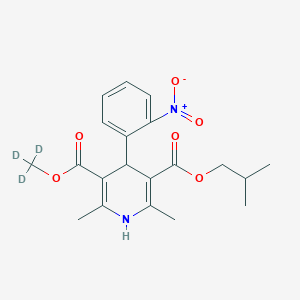
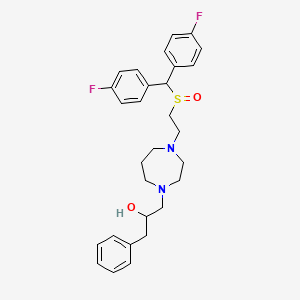
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)

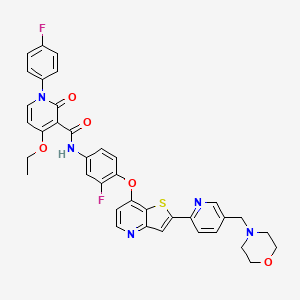
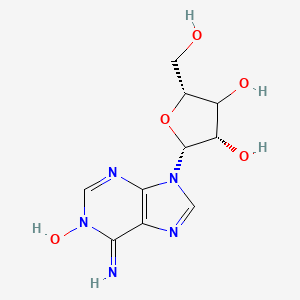
![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)
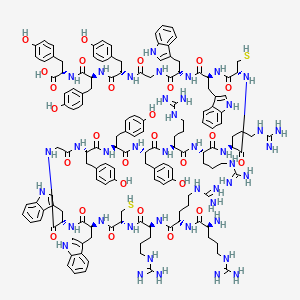
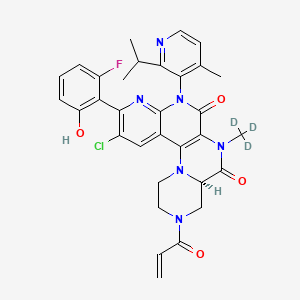
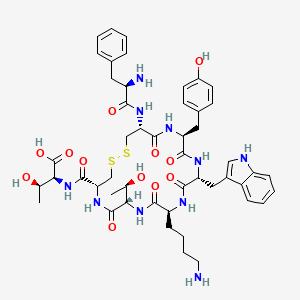
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
